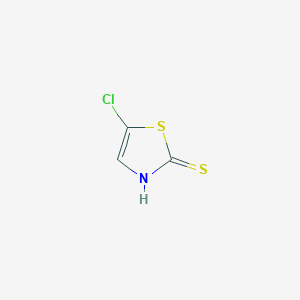

5-Chlorothiazole-2-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzothiazoles and thiazoles are types of heterocyclic compounds that contain a five-membered C3NS ring . They are known for their wide range of biological activities and are used in the development of various pharmaceuticals .

Synthesis Analysis

The synthesis of benzothiazole and thiazole derivatives often involves multistep processes or one-pot procedures . These methods are being developed with an emphasis on green chemistry principles and the use of simple reagents .Molecular Structure Analysis

The molecular structure of these compounds is characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . The exact structure can vary depending on the specific compound and its substituents .Chemical Reactions Analysis

Thiol groups in these compounds can undergo various chemical reactions, including oxidation and reactions with other functional groups . These reactions can be used to modify the compounds or to create new compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be influenced by their molecular structure and the presence of functional groups . Techniques such as spectroscopic analysis can be used to study these properties .Applications De Recherche Scientifique

Enzyme Inhibition and Protein Profiling

Isothiazolones, including 5-chloroisothiazolones, selectively inhibit thiol-dependent enzymes like cysteine protease cathepsin B and the histone acetyltransferase PCAF. Their utility extends to probes for activity-based protein profiling, as demonstrated by covalent binding to cathepsin B (Wisastra et al., 2011).

Synthesis of Derivatives and New Compounds

A method for synthesizing 4-tosyl-5-chlorothiazole-2-thiol derivatives has been developed. This method involves cyclocondensation, methylation, and oxidation processes to create new thiazole derivatives, characterized by IR and NMR spectroscopy (Kornienko et al., 2014).

Photocatalysis

Water-dispersible alkyne-bearing conjugated microporous poly-benzothiadiazoles, synthesized using thiol-yne chemistry, demonstrate potential in photosensitized singlet oxygen generation in water. This highlights their role as heterogeneous photocatalysts for organic transformations (Urakami et al., 2013).

Antimicrobial Activity

Novel quaternary ammonium salts with 5-phenyl-1,3,4-oxadiazole-2-thiol and related derivatives have been synthesized and shown potent antimicrobial effects against common pathogens, providing new insights into antimicrobial agent design (Xie et al., 2017).

Heterocyclic Ring Systems

The development of new heterocyclic ring systems, such as thiazolo[4′,5′,4,5]thieno[3,2-d]pyrimidine, has been achieved using 5-chlorothiazole-2-thiol derivatives. These synthetic pathways involve reactions with various compounds and offer opportunities for creating novel molecular structures (Athmani & Iddon, 1992).

Corrosion Inhibition

Studies on 5-amino 1,3,4-thiadiazole-2-thiol (a related thiazole compound) have demonstrated its effectiveness as a corrosion inhibitor for mild steel in acidic environments. This involves electrochemical and surface studies, offering insights into protective mechanisms for metal surfaces (Ouici et al., 2017).

Analytical Method Development

Research has been conducted to develop and validate analytical methods, such as RP-HPLC-FLD, for determining novel drug candidates related to 5-chlorothiazole-2-thiol. This contributes to quality control and preformulation studies in pharmaceutical research (Shehzadi et al., 2018).

Thiol-Quantification in Enzyme Assays

Alternatives to Ellman's reagent for thiol quantification in enzyme assays have been explored, focusing on derivatives of 5-thio-2-nitrobenzoic acid. These studies are significant for enhancing the sensitivity and practicality of enzyme assays in drug discovery and biological research (Maeda et al., 2005).

Mécanisme D'action

While the mechanism of action can vary depending on the specific compound and its biological target, some benzothiazole derivatives have been found to inhibit quorum sensing in bacteria . Quorum sensing is a type of bacterial communication that can influence various processes, including biofilm formation and virulence .

Safety and Hazards

Orientations Futures

Propriétés

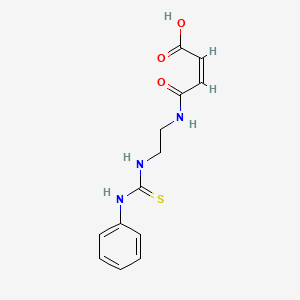

IUPAC Name |

5-chloro-3H-1,3-thiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClNS2/c4-2-1-5-3(6)7-2/h1H,(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMNGCSPEXIYXLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=S)N1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClNS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chlorothiazole-2-thiol | |

CAS RN |

1503361-48-5 |

Source

|

| Record name | 5-chloro-1,3-thiazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

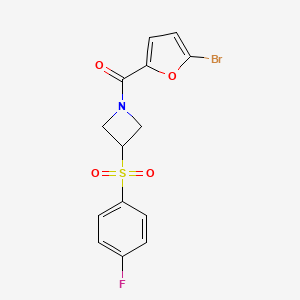

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2822493.png)

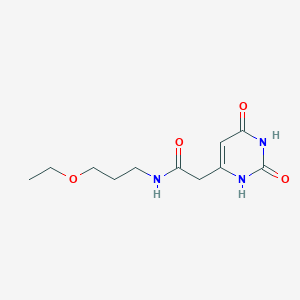

![Cis-(Hexahydro-Cyclopenta[C]Pyrrol-3A-Yl)-Carbamic Acid Tert-Butyl Ester](/img/structure/B2822496.png)

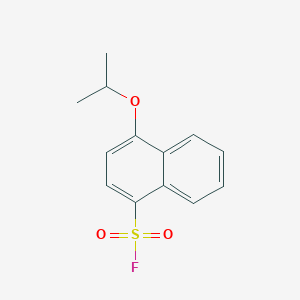

![N-(3-fluorophenyl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2822504.png)

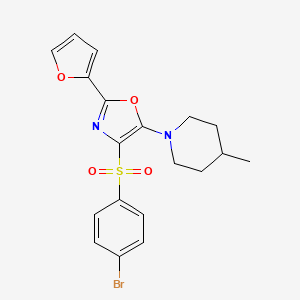

![3-(5-(1-(benzo[d]thiazole-6-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one](/img/structure/B2822505.png)

![1-allyl-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2822506.png)